molecular formula C13H11NO3 B13745132 2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde

2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde

Cat. No.: B13745132
M. Wt: 229.23 g/mol
InChI Key: HAODQXIJMBNKBB-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO3. It is a benzaldehyde derivative, characterized by the presence of a hydroxyl group, a methoxy group, and a pyridinyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to achieve the desired biological response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-methoxy-5-(pyridin-4-yl)benzaldehyde is unique due to the presence of the pyridinyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets and improve its solubility and stability in various environments .

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-hydroxy-3-methoxy-5-pyridin-4-ylbenzaldehyde

InChI

InChI=1S/C13H11NO3/c1-17-12-7-10(6-11(8-15)13(12)16)9-2-4-14-5-3-9/h2-8,16H,1H3

InChI Key

HAODQXIJMBNKBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)C2=CC=NC=C2

Origin of Product

United States

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